Quinolin-5-amine hydrochloride
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Description
Quinolin-5-amine hydrochloride, also known as 5-Amino-8-hydroxyquinoline dihydrochloride, is a heterocyclic compound . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H8N2O · 2HCl .
Synthesis Analysis
Quinolin-5-amine hydrochloride has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of Quinolin-5-amine hydrochloride consists of a benzene ring fused with a pyridine moiety . The molecular formula is C9H8N2O · 2HCl .Chemical Reactions Analysis
Quinolin-5-amine hydrochloride can undergo various chemical reactions. For example, it can be used in the synthesis of 5-acetamido-8-hydroxyquinoline hydrochloride and 5-(p-tolylsulfonylimino)quinolin-8-one . Other synthesis protocols involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
Quinolin-5-amine hydrochloride is a solid compound . Its melting point is 279 °C (dec.) (lit.) . The molecular weight is 233.09 .Safety And Hazards
Future Directions
Quinoline and its derivatives have received considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous derivatives of bioactive quinolines being harnessed via expeditious synthetic approaches . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Thus, there is a potential for further exploration and development of Quinolin-5-amine hydrochloride and related compounds in the future .
properties
IUPAC Name |
quinolin-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFBMABMEWOYPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741096 |
Source
|
Record name | Quinolin-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-5-amine hydrochloride | |
CAS RN |
152814-24-9 |
Source
|
Record name | Quinolin-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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